Spectroscopic Characterization of 2-(Chloromethyl)-5-ethyl-1,3,4-oxadiazole: A Technical Guide
Spectroscopic Characterization of 2-(Chloromethyl)-5-ethyl-1,3,4-oxadiazole: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 2-(chloromethyl)-5-ethyl-1,3,4-oxadiazole. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition and interpretation. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, where the 1,3,4-oxadiazole scaffold is of significant interest due to its diverse biological activities.[1][2]
Molecular Structure and Importance
2-(Chloromethyl)-5-ethyl-1,3,4-oxadiazole is a disubstituted oxadiazole derivative. The 1,3,4-oxadiazole ring is a privileged structure in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding.[3] The substituents, a chloromethyl group at position 2 and an ethyl group at position 5, are expected to influence its physicochemical properties and biological activity. Accurate spectroscopic characterization is paramount for confirming the chemical structure and purity of this compound, which is a critical step in any research and development pipeline.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 2-(chloromethyl)-5-ethyl-1,3,4-oxadiazole, both ¹H and ¹³C NMR are crucial for structural confirmation.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the ethyl and chloromethyl protons. The predicted chemical shifts (δ) in parts per million (ppm) are based on data from analogous 2,5-disubstituted 1,3,4-oxadiazoles.[4][5]
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂-Cl | 4.8 - 5.2 | Singlet (s) | 2H |
| -CH₂-CH₃ | 2.8 - 3.1 | Quartet (q) | 2H |
| -CH₂-CH₃ | 1.2 - 1.5 | Triplet (t) | 3H |
Causality of Experimental Choices: The choice of a deuterated solvent like Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) is standard for dissolving the analyte without introducing interfering proton signals.[2] A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal resolution.[2][3]
Predicted ¹³C NMR Data
The carbon-13 NMR spectrum will provide information on the carbon skeleton of the molecule. The predicted chemical shifts are based on known data for 1,3,4-oxadiazole derivatives.[6][7][8]
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=N (Oxadiazole C2) | 164 - 168 |
| C=N (Oxadiazole C5) | 161 - 165 |
| -CH₂-Cl | 40 - 45 |
| -CH₂-CH₃ | 20 - 25 |
| -CH₂-CH₃ | 10 - 15 |
Self-Validating Protocol for NMR Analysis:
To ensure the integrity of the NMR data, the following steps should be taken:
-
Purity Check: The sample should be of high purity, as impurities can introduce extraneous peaks.
-
Solvent Blank: A spectrum of the deuterated solvent should be run to identify any residual solvent or water peaks.
-
TMS Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).
-
2D NMR: For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of 2-(chloromethyl)-5-ethyl-1,3,4-oxadiazole is expected to exhibit the following characteristic absorption bands.[1][9][10][11]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (alkyl) | 2950 - 3000 | Medium-Strong |
| C=N stretch (oxadiazole ring) | 1610 - 1650 | Medium-Strong |
| C-O-C stretch (oxadiazole ring) | 1200 - 1250 | Strong |
| C-Cl stretch | 700 - 800 | Strong |
Experimental Workflow for IR Spectroscopy:
Caption: Workflow for acquiring and interpreting an IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
Predicted Mass Spectrum Data
Electron Ionization (EI) is a common method for analyzing small organic molecules. The predicted mass spectrum of 2-(chloromethyl)-5-ethyl-1,3,4-oxadiazole would show the molecular ion peak and several characteristic fragment ions.[12][13]
| Ion | m/z (predicted) | Description |
| [M]⁺ | 160/162 | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |
| [M-Cl]⁺ | 125 | Loss of a chlorine atom |
| [M-CH₂Cl]⁺ | 111 | Loss of the chloromethyl group |
| [C₂H₅-C=N]⁺ | 56 | Fragment from the ethyl-substituted side |
| [CH₂Cl]⁺ | 49/51 | Chloromethyl cation (isotopic pattern) |
Logical Relationship between Structure and Fragmentation:
Caption: Predicted mass fragmentation pathway of 2-(chloromethyl)-5-ethyl-1,3,4-oxadiazole.
Conclusion
The spectroscopic data presented in this guide, while predicted based on analogous structures, provide a robust framework for the characterization of 2-(chloromethyl)-5-ethyl-1,3,4-oxadiazole. The combination of NMR, IR, and MS provides complementary information that, when taken together, can unequivocally confirm the structure and purity of the synthesized compound. It is recommended that these predicted data be used as a reference for the analysis of experimentally obtained spectra.
References
-
FTIR spectra of the three oxadiazole derivatives - ResearchGate. Available from: [Link]
-
GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Available from: [Link]
-
Table 3 . IR-spectral data of 2,5-disubstituted 1,3,4-oxadiazoles. - ResearchGate. Available from: [Link]
-
GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications - ResearchGate. Available from: [Link]
-
1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - NIH. Available from: [Link]
-
2-chloromethyl-5-aryl-1,3,4-oxadiazole Synthesis and Properties of Compounds. Available from: [Link]
-
substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)- 2-sulfanyl acetamide. Available from: [Link]
-
Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - NIH. Available from: [Link]
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - NIH. Available from: [Link]
-
Synthesis and Characterization of a New Series of 2-(5-bromothiophen-2-yl)- 5-Substituted-1, 3, 4-Oxadiazoles. Available from: [Link]
-
1,3,4-oxadiazole, 2-(chloromethyl)-5-(2-chlorophenyl)- - Optional[1H NMR] - Spectrum. Available from: [Link]
-
1,3,4-Oxadiazole, 2-(chloromethyl)-5-methyl- - SpectraBase. Available from: [Link]
-
2-(PARA-CHLOROPHENYL)-5-[(STYRYLSULFONYL)-METHYL]-1,3,4-OXADIAZOLE - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available from: [Link]
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - MDPI. Available from: [Link]
-
1H NMR spectrum of compound 4. | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
The mass fragmentation pattern of 2-[[5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide (6h). - ResearchGate. Available from: [Link]
-
Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities | ACS Omega. Available from: [Link]
-
Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Available from: [Link]
-
2-(Chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | C4H2ClF3N2O | CID - PubChem. Available from: [Link]
-
2-(Chloromethyl)-5-(2-ethoxyphenyl)-1,3,4-oxadiazole | C11H11ClN2O2 | CID - PubChem. Available from: [Link]
-
mass spectrometry of oxazoles. Available from: [Link]
-
View of The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Available from: [Link]
-
2-Substituted-3-(5-Substituted-1,3,4-oxadiazol/thiadiazol-2-yl) Thiazolidin-4-one Derivatives: Synthesis, Anticancer, Antimicrobial, and Antioxidant Potential - Semantic Scholar. Available from: [Link]
-
13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Available from: [Link]
-
Mass fragmentation pattern of N-(5-chloro-2-methoxyphenyl)-4-(5-styryl-1,3,4-oxadiazol-2-ylthio)butanamide (6k). - ResearchGate. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isca.me [isca.me]
- 8. researchgate.net [researchgate.net]
- 9. updatepublishing.com [updatepublishing.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
